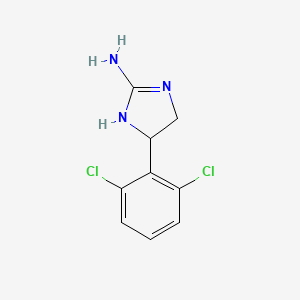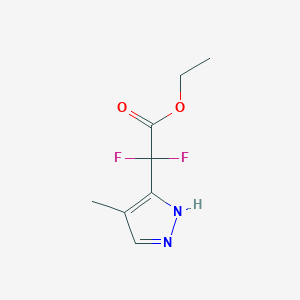
N-(2-Chloroethyl)sulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)sulfamide: is an organic compound characterized by the presence of a sulfamide group attached to a 2-chloroethyl chain
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-Chloroethyl)sulfamide typically begins with 2-chloroethylamine and sulfamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production: Industrial methods for producing this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. .
化学反応の分析
Types of Reactions:
Substitution Reactions: N-(2-Chloroethyl)sulfamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted sulfamides can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonamides and other oxidized derivatives.
Condensation Products: Condensation reactions can yield imines and related compounds
科学的研究の応用
Chemistry:
Synthesis of Novel Compounds:
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives have been studied for their antimicrobial properties, showing potential as antibacterial and antifungal agents
Cancer Research: N-(2-Chloroethyl)sulfamide derivatives are explored for their potential use in cancer therapy, particularly in the development of chemotherapeutic agents
Industry:
Polymer Production: The compound is used in the production of specialty polymers with unique properties.
Chemical Intermediates: It serves as an intermediate in the synthesis of various industrial chemicals
作用機序
Molecular Targets and Pathways:
DNA Alkylation: N-(2-Chloroethyl)sulfamide and its derivatives can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. .
Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities
類似化合物との比較
N,N-Bis(2-chloroethyl)sulfamide: This compound is structurally similar but contains two 2-chloroethyl groups.
N-(2-Chloroethyl)-N-nitrososulfamide: This derivative is used in cancer research for its potential as a chemotherapeutic agent.
Uniqueness:
Versatility: N-(2-Chloroethyl)sulfamide is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields.
Eco-Friendly Synthesis: The development of green synthesis methods for this compound highlights its potential for sustainable industrial applications
特性
CAS番号 |
154743-06-3 |
|---|---|
分子式 |
C2H7ClN2O2S |
分子量 |
158.61 g/mol |
IUPAC名 |
1-chloro-2-(sulfamoylamino)ethane |
InChI |
InChI=1S/C2H7ClN2O2S/c3-1-2-5-8(4,6)7/h5H,1-2H2,(H2,4,6,7) |
InChIキー |
FBWDWHONCBKETG-UHFFFAOYSA-N |
正規SMILES |
C(CCl)NS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)



![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)

![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)


![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)



